molecular formula C23H28N6O2 B2774251 N-(2-methoxyphenyl)-2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)acetamide CAS No. 1421443-54-0

N-(2-methoxyphenyl)-2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)acetamide

Cat. No.: B2774251
CAS No.: 1421443-54-0
M. Wt: 420.517
InChI Key: RLMZRLXVQXLYLP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H28N6O2 and its molecular weight is 420.517. The purity is usually 95%.
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Biological Activity

N-(2-methoxyphenyl)-2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a methoxyphenyl group linked to a piperazine moiety through a triazole ring. The structural formula can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

Antitumor Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole ring exhibit notable antitumor properties. For instance, derivatives of triazoles have shown efficacy against various cancer cell lines, including breast and colon cancer. In vitro assays indicated that triazole derivatives could inhibit cell proliferation with IC50 values ranging from 10 to 50 µM depending on the specific structure and substituents present .

Antimicrobial Properties

Compounds similar to this compound have been evaluated for their antimicrobial activity. The presence of the triazole moiety is crucial for enhancing antibacterial and antifungal activities. Studies reported that certain triazole derivatives exhibited significant inhibition against Mycobacterium tuberculosis and other pathogenic bacteria with minimum inhibitory concentrations (MICs) in the low micromolar range .

Neuropharmacological Effects

The piperazine component is known for its neuroactive properties. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation suggests potential applications in treating mood disorders and anxiety .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It could act as a ligand for various receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Cell Cycle Arrest : Some studies suggest that triazole-containing compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Anticancer Efficacy

A study published in Cancer Chemotherapy and Pharmacology evaluated the anticancer effects of related triazole derivatives on human breast cancer cells (MCF-7). The results showed that these compounds could significantly reduce cell viability with an IC50 value of approximately 25 µM .

Study 2: Antimicrobial Activity

In another investigation reported in the Journal of Antimicrobial Chemotherapy, a series of triazole derivatives were tested against Staphylococcus aureus. The most potent derivative exhibited an MIC of 16 µg/mL, indicating strong antibacterial properties .

Data Table

Biological ActivityAssessed CompoundIC50/MIC ValuesReference
Anticancer (MCF-7 Cells)Triazole Derivative~25 µM
AntibacterialTriazole Derivative16 µg/mL
AntifungalVarious TriazolesVaries (low µM range)
NeuropharmacologicalPiperazine DerivativesNot specified

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-[[3-(2-methylphenyl)triazol-4-yl]methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-18-7-3-5-9-21(18)29-19(15-24-26-29)16-27-11-13-28(14-12-27)17-23(30)25-20-8-4-6-10-22(20)31-2/h3-10,15H,11-14,16-17H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMZRLXVQXLYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=N2)CN3CCN(CC3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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